molecular formula C17H24N4O4S B2559221 4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047981-61-2

4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2559221
M. Wt: 380.46
InChI Key: DHGVASMCUYPVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Epoxy Amino Acids Production: Derivatives of allylglycine, closely related to the compound , have been utilized to produce four stereoisomers of 4-hydroxyproline derivatives through intramolecular cyclization, demonstrating the compound's potential in generating biologically relevant molecules (Krishnamurthy et al., 2014).
  • Reactivity with Nitrogen-Containing Nucleophiles: A series of novel amino acid derivatives was synthesized by reacting 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines, indicating the compound's versatility in forming heterocyclic compounds with potential antimicrobial activities (El-Sakka et al., 2014).

Structural and Spectroscopic Studies

  • Molecular Structure Analysis: Vibrational spectroscopic (Raman and infrared) supported by DFT calculations have been applied to analyze the crystal structure of chloramphenicol derivatives, revealing significant insights into the compound's molecular interactions and stability (Fernandes et al., 2017).
  • FT-IR and Molecular Structure: Studies involving FT-IR spectroscopy and single crystal X-ray diffraction have confirmed the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, highlighting the compound's potential in probing molecular interactions and electronic properties (Raju et al., 2015).

Biochemical and Pharmacological Applications

  • Anxiolytic Dipeptoid Structure: The structure of a highly potent anxiolytic dipeptoid closely related to the compound of interest has been elucidated, offering a foundation for the development of new therapeutic agents (Debaerdemaeker et al., 1993).
  • Synthesis of Bioactive Molecules: Research has demonstrated the compound's utility in the synthesis of bioactive molecules, such as the total synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, showcasing the compound's significance in medicinal chemistry (Morokuma et al., 2008).

properties

IUPAC Name

2-(3-hydroxypropylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-2-7-19-17(26)21-13-6-3-5-12(10-13)20-15(23)11-14(16(24)25)18-8-4-9-22/h2-3,5-6,10,14,18,22H,1,4,7-9,11H2,(H,20,23)(H,24,25)(H2,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGVASMCUYPVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

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